

# Apararenone: A Deep Dive into its Chemical Properties and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Apararenone (MT-3995) is a novel, non-steroidal, highly selective mineralocorticoid receptor (MR) antagonist.[1][2][3][4] It is under development for the treatment of diabetic nephropathies and non-alcoholic steatohepatitis.[1][2] Apararenone's high selectivity for the mineralocorticoid receptor over other steroid receptors, such as androgen and progesterone receptors, positions it as a promising therapeutic agent with a potentially favorable side-effect profile compared to existing steroidal MR antagonists.[5][6] This technical guide provides a comprehensive overview of the chemical properties and synthesis of Apararenone, tailored for professionals in the field of drug discovery and development.

#### **Chemical Properties**

**Apararenone** is a white to off-white solid.[1] Its chemical structure is characterized by a 1,4-benzoxazin-3-one core. The key physicochemical properties of **Apararenone** are summarized in the table below.



| Property          | Value                                                                                                                             | Source    |
|-------------------|-----------------------------------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name        | N-[4-(4-fluorophenyl)-2,2-<br>dimethyl-3-oxo-1,4-<br>benzoxazin-7-<br>yl]methanesulfonamide                                       | [2][3][7] |
| Synonyms          | MT-3995                                                                                                                           | [2][5][7] |
| CAS Number        | 945966-46-1                                                                                                                       | [1][2][7] |
| Molecular Formula | C17H17FN2O4S                                                                                                                      | [1][2][7] |
| Molecular Weight  | 364.39 g/mol                                                                                                                      | [1][3][7] |
| Appearance        | White to off-white solid                                                                                                          | [1]       |
| Solubility        | DMSO: ≥ 125 mg/mL (343.04 mM)                                                                                                     | [1]       |
| InChI             | InChI=1S/C17H17FN2O4S/c1-<br>17(2)16(21)20(13-7-4-11(18)5-<br>8-13)14-9-6-12(10-15(14)24-<br>17)19-25(3,22)23/h4-<br>10,19H,1-3H3 | [3][7]    |
| SMILES            | CC1(C(=O)N(C2=C(O1)C=C(C<br>=C2)NS(=O)<br>(=O)C)C3=CC=C(C=C3)F)C                                                                  | [2][3]    |

## **Synthesis of Apararenone**

The synthesis of **Apararenone** has been reported in the scientific literature, with the key publication being "Discovery of **Apararenone** (MT-3995) as a Highly Selective, Potent, and Novel Nonsteroidal Mineralocorticoid Receptor Antagonist". While the full experimental details are contained within this publication, a general synthetic approach can be outlined. The synthesis involves the construction of the central 1,4-benzoxazin-3-one heterocyclic system, followed by the introduction of the methanesulfonamide and 4-fluorophenyl groups.



A plausible, though not explicitly detailed in the provided search results, multi-step synthesis could involve the following key transformations. It is important to note that the following is a generalized representation and the actual experimental conditions, reagents, and yields are detailed in the primary literature.

Please refer to the following publication for the detailed experimental protocol:

• Iijima, T., Katoh, M., Takedomi, K., et al. (2022). Discovery of **apararenone** (MT-3995) as a highly selective, potent, and novel nonsteroidal mineralocorticoid receptor antagonist. Journal of Medicinal Chemistry, 65(12), 8127-8143.

#### **Mechanism of Action and Signaling Pathway**

**Apararenone** functions as a competitive antagonist of the mineralocorticoid receptor. Overactivation of the MR by its natural ligand, aldosterone, is implicated in various pathologies, including hypertension, kidney disease, and heart failure.[4]

The signaling pathway of the mineralocorticoid receptor is a well-established cascade. In its inactive state, the MR resides in the cytoplasm, complexed with heat shock proteins (HSPs). Upon binding of an agonist like aldosterone, the receptor undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus. Inside the nucleus, the activated receptor dimerizes and binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in sodium and water retention, leading to physiological effects such as increased blood pressure.

**Apararenone**, as an antagonist, binds to the mineralocorticoid receptor but does not induce the conformational changes necessary for its activation and subsequent translocation to the nucleus. By blocking the binding of aldosterone, **Apararenone** effectively inhibits the downstream signaling cascade, thus mitigating the pathological effects of MR overactivation.

Below is a diagram illustrating the mineralocorticoid receptor signaling pathway and the inhibitory action of **Apararenone**.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. jme.bioscientifica.com [jme.bioscientifica.com]



- 3. Discovery of Apararenone (MT-3995) as a Highly Selective, Potent, and Novel Nonsteroidal Mineralocorticoid Receptor Antagonist PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. droracle.ai [droracle.ai]
- 6. axonmedchem.com [axonmedchem.com]
- 7. Aldosterone and Mineralocorticoid Receptor System in Cardiovascular Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Apararenone: A Deep Dive into its Chemical Properties and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665126#apararenone-chemical-properties-and-synthesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com